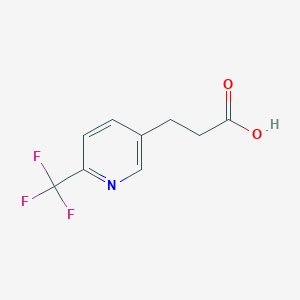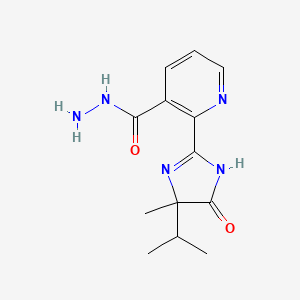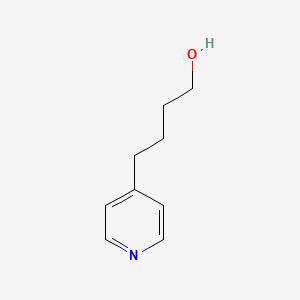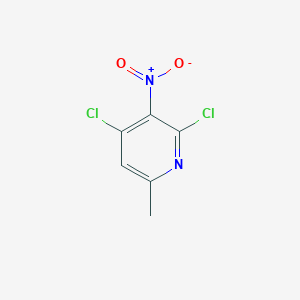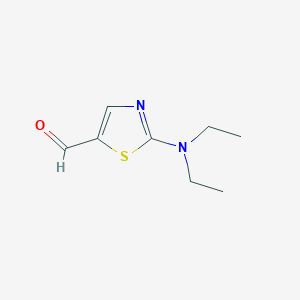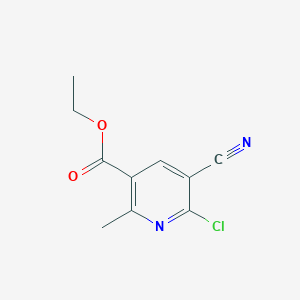
3-Fluoro-2-nitroaniline
Übersicht
Beschreibung
3-Fluoro-2-nitroaniline is a research chemical with the empirical formula C6H5FN2O2 . It has a molecular weight of 156.11 . It is used in the preparation of benzylamines and quinoxaline-diones .
Molecular Structure Analysis
The molecular structure of 3-Fluoro-2-nitroaniline consists of a benzene ring with a fluoro group and a nitro group attached to it . The exact structure can be represented by the SMILES string Nc1cccc(F)c1N+[O-] .
Chemical Reactions Analysis
3-Fluoro-2-nitroaniline can participate in various chemical reactions. For instance, it can be reduced to amino compounds in the presence of a reducing agent like sodium borohydride .
Physical And Chemical Properties Analysis
3-Fluoro-2-nitroaniline is a solid at room temperature . It has a density of 1.4±0.1 g/cm³ . Its boiling point is 305.7±22.0 °C at 760 mmHg . The compound has a molar refractivity of 37.0±0.3 cm³ . It has 4 hydrogen bond acceptors and 2 hydrogen bond donors .
Wissenschaftliche Forschungsanwendungen
Fluorometric Sensing and Detection
3-Fluoro-2-nitroaniline: is utilized in the development of fluorometric sensors for the detection of nitroaromatic compounds. These sensors are particularly valuable due to their high sensitivity and selectivity, which are crucial in environmental monitoring and industrial quality control .
Pharmaceutical Research
In medicinal chemistry, the introduction of fluorine atoms into bioactive molecules, like 3-Fluoro-2-nitroaniline , can significantly affect their activity and disposition. This compound may be used to suppress metabolism, modulate physical properties, and increase in vivo half-lives of potential pharmaceuticals .
Environmental Pollution Remediation
3-Fluoro-2-nitroaniline: can be involved in the synthesis of nanozymes, which are nanomaterials with enzymatic capabilities. These nanozymes can detect and remediate environmental pollutants, offering a cost-effective and stable alternative to natural enzymes .
Catalytic Reduction
This compound is used in catalytic systems for the reduction of nitroanilines, which are environmental contaminants. The reduction process transforms toxic nitroanilines into less harmful products, contributing to cleaner industrial effluents .
Synthesis of Benzylamines and Quinoxaline-diones
3-Fluoro-2-nitroaniline: serves as a precursor in the synthesis of benzylamines and quinoxaline-diones. These compounds have various applications, including in the production of pharmaceuticals and agrochemicals .
Industrial Applications
As a fluorinated building block, 3-Fluoro-2-nitroaniline is a valuable chemical in early discovery research. It is used in the preparation of diverse industrial chemicals and materials, demonstrating its versatility in chemical synthesis .
Safety and Hazards
Eigenschaften
IUPAC Name |
3-fluoro-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN2O2/c7-4-2-1-3-5(8)6(4)9(10)11/h1-3H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSFGNLQLWFZHKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50382328 | |
| Record name | 3-fluoro-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50382328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-2-nitroaniline | |
CAS RN |
567-63-5 | |
| Record name | 3-Fluoro-2-nitrobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=567-63-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-fluoro-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50382328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Fluoro-2-nitroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[2-Fluoro-4-(methylsulfonyl)phenyl]-1,4-diazepane](/img/structure/B1304135.png)

